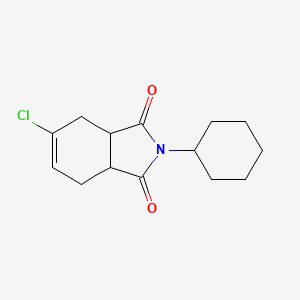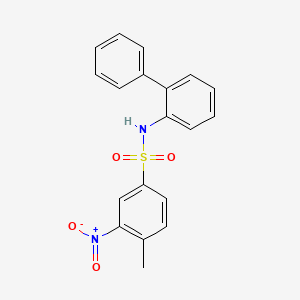![molecular formula C16H23NO4S B5033955 8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MSD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSD is a spirocyclic compound that contains a mesitylsulfonyl group and a spirocyclic nitrogen atom. It has been found to exhibit a range of interesting chemical and biological properties, making it a promising candidate for a wide range of applications.
作用機序
The mechanism of action of MSD is not fully understood, but it is thought to involve the inhibition of key enzymes in the body. Specifically, MSD has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, MSD is thought to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
In addition to its potential applications in medicinal chemistry, MSD has also been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to exhibit potent antioxidant activity, which can help to protect the body against oxidative stress and free radical damage.
実験室実験の利点と制限
One of the main advantages of MSD for use in lab experiments is its high purity and stability. MSD is a highly stable compound that can be easily synthesized and purified, making it a reliable and consistent research tool. However, one limitation of MSD is its relatively high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for research on MSD. One area of interest is the development of new drugs based on the structure of MSD. By modifying the structure of MSD, it may be possible to create new drugs with improved potency and selectivity. Another area of interest is the development of new methods for synthesizing MSD, which could help to reduce the cost and increase the availability of this important research tool. Finally, further research is needed to fully understand the mechanism of action of MSD and its potential applications in a range of different fields.
合成法
The synthesis of MSD is a multi-step process that involves the reaction of several different chemical reagents. The first step involves the reaction of mesitylene and chlorosulfonic acid to form mesitylsulfonyl chloride. This is then reacted with 1,2-diaminoethane to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with epichlorohydrin to form MSD.
科学的研究の応用
MSD has been extensively studied for its potential applications in scientific research. One of the most promising applications of MSD is in the field of medicinal chemistry, where it has been found to exhibit a range of interesting biochemical and physiological effects. For example, MSD has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
8-(2,4,6-trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-10-13(2)15(14(3)11-12)22(18,19)17-6-4-16(5-7-17)20-8-9-21-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNTUWMIHZTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)

![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)

![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)

![ethyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5033948.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
